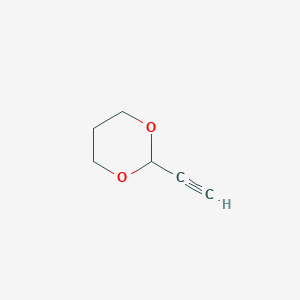![molecular formula C6H15NO7P2 B14283502 ({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid) CAS No. 126104-92-5](/img/structure/B14283502.png)
({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid): is a complex organic compound that features a unique structure combining an oxolane ring, an amino group, and bis(phosphonic acid) moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid) typically involves multiple steps, starting with the preparation of the oxolane ring, followed by the introduction of the amino group and the bis(phosphonic acid) moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid): can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The amino and phosphonic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of amino-phosphonic acid compounds.
Applications De Recherche Scientifique
({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid): has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal bone metabolism.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which ({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid) exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s phosphonic acid groups can also chelate metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bis(phosphonic acid) derivatives and amino-phosphonic acids, such as:
- Ethylenediaminetetra(methylenephosphonic acid)
- Nitrilotris(methylenephosphonic acid)
- Aminotris(methylenephosphonic acid)
Uniqueness
What sets ({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid) apart is its unique combination of an oxolane ring with amino and bis(phosphonic acid) groups. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
126104-92-5 |
|---|---|
Formule moléculaire |
C6H15NO7P2 |
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
[(oxolan-2-ylmethylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H15NO7P2/c8-15(9,10)6(16(11,12)13)7-4-5-2-1-3-14-5/h5-7H,1-4H2,(H2,8,9,10)(H2,11,12,13) |
Clé InChI |
VGQJHYWSFMLJCW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



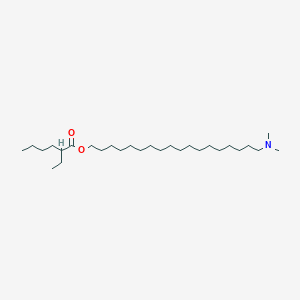
![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)


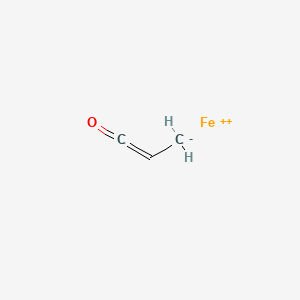
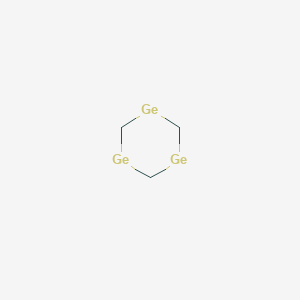

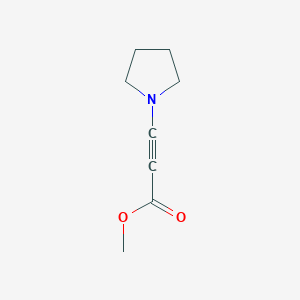
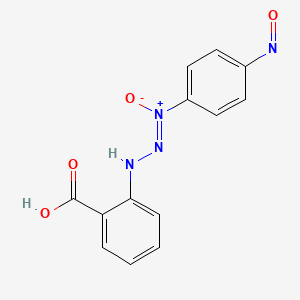
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
